molecular formula C4H6N2O2 B12973378 2-(1,3,4-Oxadiazol-2-yl)ethanol CAS No. 1378823-96-1

2-(1,3,4-Oxadiazol-2-yl)ethanol

Cat. No.: B12973378
CAS No.: 1378823-96-1
M. Wt: 114.10 g/mol
InChI Key: HJVQPWBJFFMCIC-UHFFFAOYSA-N
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Description

2-(1,3,4-Oxadiazol-2-yl)ethanol is a high-purity chemical intermediate designed for advanced research and development. This compound features the 1,3,4-oxadiazole heterocycle, a scaffold renowned for its significant role in medicinal chemistry and materials science due to its unique electronic properties and robust stability . The 1,3,4-oxadiazole core is extensively investigated for its wide spectrum of biological activities, making it a key precursor in the synthesis of novel therapeutic agents . Researchers utilize this heterocyclic system in the development of potential anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, and antiviral compounds . Beyond pharmacology, the 1,3,4-oxadiazole ring is a valuable component in materials science. Its electron-accepting capability and conformational rigidity make it an excellent building block for creating conjugated molecular systems used in organic electronics, such as organic light-emitting diodes (OLEDs), laser dyes, and scintillators . The primary value of this compound lies in its functionalization; the ethanol side chain provides a reactive handle for further synthetic modification. Researchers can readily incorporate this moiety into more complex structures, such as polymers or macrocycles, or use it to conjugate the active 1,3,4-oxadiazole unit to other molecular scaffolds . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3,4-oxadiazol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c7-2-1-4-6-5-3-8-4/h3,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVQPWBJFFMCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311301
Record name 1,3,4-Oxadiazole-2-ethanol
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Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378823-96-1
Record name 1,3,4-Oxadiazole-2-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1378823-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization for Comprehensive Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H NMR, ¹³C NMR, and Two-Dimensional NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2-(1,3,4-Oxadiazol-2-yl)ethanol, providing unambiguous information about the carbon-hydrogen framework.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show four distinct signals. The proton on the C5 carbon of the oxadiazole ring appears as a sharp singlet at a downfield chemical shift, typically in the range of δ 8.5-9.0 ppm, due to the deshielding effect of the two adjacent electronegative nitrogen atoms. The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethanol (B145695) side chain appear as two triplets. The methylene group adjacent to the oxadiazole ring (CαH₂) is expected around δ 3.1-3.3 ppm, while the methylene group bearing the hydroxyl function (CβH₂) appears further upfield, typically around δ 4.0-4.2 ppm. The hydroxyl proton (-OH) presents as a broad, exchangeable singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The two carbons of the 1,3,4-oxadiazole (B1194373) ring are the most deshielded, with C2 (attached to the ethanol side chain) and C5 resonating at approximately δ 165-168 ppm and δ 155-158 ppm, respectively. The signals for the ethyl group carbons appear in the upfield region; the carbon adjacent to the ring (Cα) is found around δ 28-30 ppm, and the terminal carbon attached to the hydroxyl group (Cβ) is observed around δ 58-60 ppm.

Two-Dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to confirm these assignments. A COSY experiment would show a clear cross-peak between the two methylene proton signals, confirming their spin-spin coupling and adjacency. An HSQC experiment would correlate each proton signal to its directly attached carbon atom, solidifying the ¹H and ¹³C NMR assignments.

Table 1: Predicted NMR Data for this compound

Atom¹H NMR (ppm)¹³C NMR (ppm)MultiplicityNotes
C5-H 8.75SingletProton on the oxadiazole ring.
C 5156.5Carbon on the oxadiazole ring.
C 2166.0Carbon on the oxadiazole ring, attached to the side chain.
-C H₂- (α)3.2029.0TripletMethylene group adjacent to the oxadiazole ring.
-C H₂- (β)4.1059.5TripletMethylene group adjacent to the hydroxyl group.
-OH VariableBroad SingletHydroxyl proton, position is solvent/concentration dependent.

Infrared (IR) Spectroscopy for Identification of Key Functional Group Vibrations (Oxadiazole Ring Modes, Hydroxyl Stretching)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum of this compound is characterized by several key absorption bands. The most prominent feature is a strong, broad band in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding. docbrown.info The presence of the 1,3,4-oxadiazole ring is confirmed by a set of characteristic absorptions. These include a sharp, strong band around 1640-1670 cm⁻¹ corresponding to the C=N stretching vibration. researchgate.net The C-O-C (ether-like) stretching within the ring typically gives rise to two bands, one around 1170-1250 cm⁻¹ and another near 1020-1070 cm⁻¹. researchgate.net Additionally, C-H stretching vibrations from the ethyl side chain are observed in the 2850-2960 cm⁻¹ region, and the C-O stretching of the primary alcohol is visible around 1050-1150 cm⁻¹. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3500Strong, Broad
Alkane (-CH₂-)C-H Stretch2850 - 2960Medium
Oxadiazole RingC=N Stretch1640 - 1670Strong, Sharp
Oxadiazole RingC-O-C Stretch1170 - 1250Medium-Strong
Alcohol (-CH₂-OH)C-O Stretch1050 - 1150Medium-Strong
Oxadiazole RingC-O-C Stretch1020 - 1070Medium-Strong

High-Resolution Mass Spectrometry for Precise Molecular Weight Confirmation and Elucidation of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₄H₆N₂O₂), the calculated monoisotopic mass is 114.0429 g/mol . HRMS analysis, typically using Electrospray Ionization (ESI), would be expected to find the mass of the protonated molecule ([M+H]⁺) at m/z 115.0502. An experimental value matching this to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula. beilstein-journals.org

Beyond molecular weight confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. The protonated molecule can undergo fragmentation in the mass spectrometer, and the resulting fragment ions are indicative of the molecule's structure. Common fragmentation pathways for this compound could include the loss of a water molecule (H₂O) from the ethanol side chain, cleavage of the C-C bond to lose a C₂H₄O fragment, or cleavage of the bond between the ring and the side chain.

Table 3: Predicted HRMS Data and Plausible Fragments for this compound

IonFormulaCalculated m/zDescription
[M+H]⁺C₄H₇N₂O₂⁺115.0502Protonated molecular ion
[M-H₂O+H]⁺C₄H₅N₂O⁺97.0396Loss of water
[C₂H₃N₂O]⁺C₂H₃N₂O⁺71.0240Cleavage of ethyl group, fragment is the oxadiazole ring
[C₂H₅O]⁺C₂H₅O⁺45.0335Cleavage of the bond between the ring and the side chain

Ultraviolet-Visible (UV-Vis) Spectroscopy for Analysis of Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The this compound molecule contains the aromatic 1,3,4-oxadiazole ring, which gives rise to characteristic absorptions in the ultraviolet region. The saturated ethanol side chain does not contribute to absorption in the typical UV-Vis range.

The spectrum is expected to show absorptions corresponding to π→π* and n→π* electronic transitions within the heterocyclic ring. nih.gov The high-energy π→π* transitions are typically observed in the far-UV region, while the lower-energy n→π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may appear at longer wavelengths, likely between 220-280 nm. The absence of extended conjugation means no significant absorption is expected in the visible region, and the compound should be colorless. The exact position of the absorption maximum (λmax) can be influenced by the solvent used for the analysis. researchgate.net

Table 4: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected λmax Range (nm)
π → π1,3,4-Oxadiazole Ring~200 - 240
n → π1,3,4-Oxadiazole Ring~240 - 280

X-ray Diffraction Studies for Single Crystal Structure Determination and Conformational Analysis

Should a suitable single crystal of this compound be grown, X-ray diffraction (XRD) would offer the most definitive structural proof. This technique provides precise three-dimensional coordinates of every atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles. researchgate.net

XRD analysis would confirm the planarity of the 1,3,4-oxadiazole ring and reveal the specific conformation of the ethanol side chain relative to the ring. Furthermore, it would provide invaluable insight into the intermolecular forces governing the crystal packing, most notably the hydrogen bonding network formed by the hydroxyl groups. If the compound is isolated as a microcrystalline powder, Powder X-ray Diffraction (PXRD) can be used to assess its crystallinity, identify the polymorphic form (if any), and confirm phase purity. researchgate.net

Chromatographic Techniques for Purity Verification, Separation, and Quantification (Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC) is a rapid and convenient qualitative technique used to monitor the progress of a synthesis or to quickly check the purity of a sample. nih.govresearchgate.net A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed with a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane. The compound's purity can be inferred by the presence of a single spot after visualization, typically under UV light at 254 nm.

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for determining the purity of the final compound with high accuracy. chemicalbook.com A reversed-phase HPLC method, likely employing a C18 column with a gradient mobile phase of water and acetonitrile (B52724) or methanol, would be effective. Detection using a UV detector set at the compound's λmax would generate a chromatogram where the area of the main peak is proportional to its concentration. This allows for a precise purity value (e.g., >99%) to be determined. HPLC is also the method of choice for preparative separations to purify the compound from reaction byproducts.

Table 5: Chromatographic Methods for the Analysis of this compound

TechniqueStationary PhaseTypical Mobile PhaseApplication
TLCSilica GelEthyl Acetate / HexaneReaction monitoring, rapid purity check
HPLCC18 (Reversed-Phase)Water / AcetonitrileQuantitative purity analysis, purification

An in-depth analysis of the chemical compound this compound reveals a scaffold of significant interest in medicinal chemistry. The mechanistic pathways to its formation and the structure-activity relationships of its derivatives are critical areas of research, providing insights into how molecular architecture influences chemical behavior and biological activity.

Mechanistic Studies and Structure Activity Relationship Sar Investigations

**4.1. Elucidation of Reaction Mechanisms Involved in the Formation of 2-(1,3,4-Oxadiazol-2-yl)ethanol

The synthesis of the 1,3,4-oxadiazole (B1194373) ring, the core of this compound, is a well-established process in heterocyclic chemistry. One of the most common and versatile methods involves the cyclodehydration of N,N'-diacylhydrazines. nih.gov For the specific synthesis of this compound, the process would typically begin with a precursor containing the essential hydroxyethyl (B10761427) functional group.

A plausible synthetic route starts with the reaction of 3-hydroxypropanohydrazide with a suitable acylating agent. This is followed by an intramolecular cyclization reaction, which is often promoted by a dehydrating agent. A variety of dehydrating agents can be employed for this crucial step, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid, or triflic anhydride (B1165640). nih.govnih.gov

The mechanism proceeds through the formation of an intermediate that, under the influence of the dehydrating agent, eliminates a molecule of water to form the stable, aromatic 1,3,4-oxadiazole ring. Another established method is the reaction of acid hydrazides with orthoesters. Alternatively, oxidative cyclization of hydrazones, formed by reacting a hydrazide with an aldehyde, can also yield the 1,3,4-oxadiazole core. nih.gov More recent methods include one-pot syntheses from dithioesters and benzohydrazides under mild conditions. rasayanjournal.co.in The specific choice of reagents and reaction conditions can be optimized to maximize the yield of the desired this compound product.

**4.2. Impact of Structural Modifications on the Chemical Reactivity of the Ethanol (B145695) Moiety

The chemical reactivity of the ethanol moiety in this compound is intrinsically linked to the electronic properties of the 1,3,4-oxadiazole ring to which it is attached. The 1,3,4-oxadiazole ring is known to be an electron-deficient system, a characteristic that arises from the presence of two electronegative nitrogen atoms and one oxygen atom within the five-membered ring. nih.govmdpi.com This electron-withdrawing nature is a key determinant of the reactivity of its substituents.

Structural modifications, particularly at the 5-position of the oxadiazole ring, can modulate this electronic character and, by extension, influence the reactivity of the 2-yl-ethanol group.

Acidity of the Hydroxyl Group: The electron-withdrawing effect of the oxadiazole ring can increase the acidity of the proton on the terminal hydroxyl group of the ethanol moiety compared to a simple alkanol. If a potent electron-withdrawing substituent is placed at the 5-position, it will further enhance the electron-deficient nature of the ring, leading to a more pronounced increase in the acidity of the hydroxyl proton.

Nucleophilicity of the Hydroxyl Group: Conversely, the nucleophilicity of the oxygen atom in the hydroxyl group may be slightly diminished due to the inductive pull of the heterocyclic ring.

Electrophilic and Nucleophilic Attack: The carbon atoms at the C-2 and C-5 positions of the 1,3,4-oxadiazole ring are susceptible to nucleophilic attack, while the ring is generally inert towards electrophilic substitution. nih.gov The nature of the substituent at the 5-position can activate or deactivate the ring towards such attacks, which could have secondary electronic effects on the attached ethanol group.

Therefore, any SAR study must consider that modifications at the 5-position not only create new steric and electronic interactions with a biological target but also subtly alter the intrinsic chemical properties of the ethanol side chain.

**4.3. Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The hydroxyl (-OH) group of the ethanol moiety is a critical functional group that can significantly influence the biological activity of the molecule. Its primary role is to participate in hydrogen bonding, a key type of non-covalent interaction that governs drug-receptor binding. nih.gov The hydroxyl group can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom's lone pairs).

This dual capability allows for specific and directional interactions with amino acid residues in the active site of a target protein or enzyme, such as serine, threonine, tyrosine, or the peptide backbone. researchgate.net The presence of the hydroxyl group also increases the polarity and water solubility of the molecule, which can affect its pharmacokinetic properties. The position and number of hydroxyl groups are often pivotal to the activity of heterocyclic compounds. researchgate.net Therefore, the ethanol side chain's hydroxyl group is a key anchor point for molecular recognition and binding.

While the parent compound features an ethanol group, modifications to this alkyl chain—by altering its length or introducing branching—can have profound effects on the compound's properties.

Lipophilicity: Increasing the length of the alkyl chain (e.g., from ethanol to propanol (B110389) or butanol) generally increases the molecule's lipophilicity (fat solubility). This can enhance its ability to cross cell membranes and the blood-brain barrier. dovepress.com However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Steric Effects: Altering the chain length or adding branches (e.g., an isopropanol (B130326) group instead of an ethanol group) changes the steric profile of the molecule. This can influence how the molecule fits into a binding pocket, potentially improving or hindering its interaction with the target.

Flexibility and Conformation: Longer alkyl chains introduce greater conformational flexibility. This allows the molecule to adopt different shapes to better fit a binding site, but it can also come at an entropic cost upon binding.

Theoretical studies on related heterocyclic dyes have shown that increasing alkyl chain length can systematically alter electronic properties like the HOMO-LUMO gap. researchgate.net In practice, finding the optimal alkyl chain length is often a balancing act between improving potency and maintaining favorable pharmacokinetic properties.

The 5-position of the 1,3,4-oxadiazole ring is a critical site for modification and plays a dominant role in defining the pharmacological activity profile of its derivatives. nih.govmdpi.com Research has consistently shown that the nature of the substituent at this position dramatically influences the type and potency of the biological activity observed. ontosight.ai The 1,3,4-oxadiazole ring acts as a scaffold, and the 5-substituent often provides the key interactions that determine the compound's specificity and efficacy.

Substituents can range from simple alkyl or aryl groups to more complex heterocyclic systems. The introduction of different functional groups affects the molecule's electronics, sterics, and lipophilicity, leading to a wide spectrum of biological effects including anticancer, anti-inflammatory, and antimicrobial activities. ontosight.ainih.gov For instance, the presence of a quinolin-4-yl substituent at the second position (analogous to the fifth position in this context) and a 3-methyl-4-nitrophenyl group at the fifth position resulted in a compound with potent antibacterial activity. mdpi.com Similarly, the introduction of a naphthofuran moiety has been shown to confer significant antioxidant and antibacterial properties. nih.gov

The table below summarizes findings from various studies on 2,5-disubstituted 1,3,4-oxadiazole derivatives, illustrating the impact of the 5-substituent on their activity profiles.

5-Position Substituent TypeObserved Biological ActivityKey Findings / ExamplesReferences
Aryl/Substituted ArylAnticancer, Anti-inflammatory, AntibacterialSubstitution with p-Cl, p-NO₂, or p-tBu on a phenyl ring increases activity. A 3-methyl-4-nitrophenyl group conferred strong antibacterial action. nih.gov, mdpi.com
Heterocyclic RingsAntimicrobial, Anticancer, AntioxidantNaphthofuran-containing derivatives showed good antibacterial and antioxidant activity. Quinoline-containing derivatives showed high antibacterial efficacy. nih.gov, mdpi.com
Alkyl ChainsVaries; affects lipophilicity2,5-dialkyl derivatives are generally less stable than 2,5-diaryl derivatives. Chain length influences physical properties. nih.gov, nih.gov
Aryl/Heteroaryl SulfonamidesEnzyme Inhibition (e.g., Carbonic Anhydrase, Aldo-Keto Reductase)Specific sulfonamide hybrids showed selective inhibition of ALR1 and ALR2 enzymes. nih.gov, nih.gov
Groups with HalogensAnticancer, FAAH InhibitionA 4-chlorophenyl group at the 5-position linked to a 5-fluorouracil (B62378) moiety showed promising anticancer activity. A 4-chloro derivative showed good FAAH inhibition. researchgate.net, nih.gov

Bioisosterism is a strategy in medicinal chemistry where an atom or a group of atoms in a biologically active compound is replaced by another with similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. nih.govbenthamscience.com The 1,3,4-oxadiazole ring itself is frequently used as a bioisostere for amide and ester groups due to its similar size, hydrogen bonding capacity, and metabolic stability. nih.gov

When considering the this compound scaffold, bioisosteric replacement of the entire ethanol group or parts of it can lead to new derivatives with altered potency, selectivity, or pharmacokinetic profiles.

Hydroxyl Group Replacement: The terminal hydroxyl group is a classic target for bioisosteric replacement. It can be replaced with other polar, neutral groups that can act as hydrogen bond acceptors. Common replacements include:

Fluorine (-F): A fluorine atom can mimic a hydroxyl group in some steric and electrostatic contexts, but it is not a hydrogen bond donor. cambridgemedchemconsulting.com

Methoxy (-OCH₃): This group can act as a hydrogen bond acceptor but is more lipophilic than a hydroxyl group. cambridgemedchemconsulting.com

Amine (-NH₂): An amine group can act as a hydrogen bond donor and is more basic than a hydroxyl group.

Ethyl Linker Replacement: The ethyl (-CH₂CH₂-) linker can also be replaced to alter flexibility and polarity.

-CH₂-O- or -CH₂-NH-: Replacing a methylene (B1212753) unit with a heteroatom can introduce a hydrogen bond acceptor/donor site and change the conformational preferences of the side chain. cambridgemedchemconsulting.com

Whole Group Replacement: The entire ethanol moiety could be replaced with other small, polar groups or rings that can fulfill a similar role in binding. For example, replacing the ethanol group with a 2-oxazoline ring could be a viable strategy. The oxazoline (B21484) ring is a known heterocyclic scaffold that can be synthesized from amino alcohols and maintains polar character. organic-chemistry.org Another approach could involve replacing it with an indazole ring, which has been used in bioisosteric replacement strategies to develop potent enzyme inhibitors. nih.gov

These replacements can lead to significant changes in the molecule's interaction with its biological target, potentially improving efficacy or reducing off-target effects.

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations are employed to determine optimized geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. These calculations help in understanding the molecule's stability, reactivity, and potential interaction sites. mdpi.comeurekaselect.com

Studies on various 1,3,4-oxadiazole derivatives have shown that the distribution of electron density, as visualized by MEP maps, is crucial for their biological activity. eurekaselect.com For 2-(1,3,4-Oxadiazol-2-yl)ethanol, the oxygen and nitrogen atoms of the oxadiazole ring are expected to be electron-rich regions, making them potential hydrogen bond acceptors. The hydroxyl group of the ethanol (B145695) substituent would act as a hydrogen bond donor. The HOMO-LUMO energy gap, a key indicator of chemical reactivity, can also be calculated. A smaller energy gap generally suggests higher reactivity. mdpi.comnih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy~ -7.0 eVIndicates electron-donating ability
LUMO Energy~ -1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 5.5 eVRelates to chemical reactivity and stability
Dipole Moment~ 3.5 DInfluences solubility and intermolecular interactions

Note: These are estimated values based on typical DFT results for similar small organic molecules and are for illustrative purposes.

Molecular Dynamics Simulations for Exploring Conformational Space and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to explore the conformational landscape of a ligand and its interactions with a biological target over time. For this compound, MD simulations can reveal the flexibility of the ethanol side chain and its preferred orientations when interacting with a protein's active site.

In studies of other 1,3,4-oxadiazole derivatives, MD simulations have been crucial in assessing the stability of ligand-protein complexes predicted by molecular docking. mdpi.comnih.gov The simulations can confirm whether key interactions, such as hydrogen bonds and hydrophobic contacts, are maintained over a simulated period, typically nanoseconds. benthamdirect.com For this compound, MD simulations would be valuable to understand how the hydroxyl group and the oxadiazole ring contribute to stable binding within a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For 1,3,4-oxadiazole derivatives, 3D-QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as anticancer and anti-inflammatory effects. researchgate.netnih.gov

These models generate contour maps that indicate where steric bulk, and positive or negative electrostatic potential are favorable or unfavorable for activity. nih.gov For a series of analogues of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors. This would guide the design of new, more potent compounds by suggesting specific structural modifications.

Table 2: Key Descriptors in a Hypothetical QSAR Model for 1,3,4-Oxadiazole Analogues

Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicPartial charge on oxadiazole nitrogenHydrogen bonding and electrostatic interactions
StericMolecular volume of substituentsFit within the binding pocket
HydrophobicLogP (octanol-water partition coefficient)Membrane permeability and hydrophobic interactions
TopologicalWiener indexMolecular branching and shape

Molecular Docking Studies for Investigating Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. Numerous studies have employed molecular docking to investigate the binding of 1,3,4-oxadiazole derivatives to various enzymes and receptors, such as cyclooxygenase (COX), vascular endothelial growth factor receptor 2 (VEGFR2), and tubulin. mdpi.combenthamdirect.comresearchgate.netnih.gov

For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with relevant biological targets. The oxadiazole ring is often involved in hydrogen bonding and π-π stacking interactions, while the ethanol substituent could form additional hydrogen bonds, enhancing binding affinity. ctu.edu.vnmdpi.com

In Silico ADME/Tox Predictions (Focus on Physicochemical Properties and Drug-Likeness Descriptors)

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential for evaluating the drug-like properties of a compound in the early stages of drug discovery. nih.gov For 1,3,4-oxadiazole derivatives, these predictions help to assess their potential for oral bioavailability and to identify any potential liabilities. nih.govasianpubs.orgresearchgate.netjaptronline.comjaptronline.com

Properties such as lipophilicity (logP), aqueous solubility, and compliance with Lipinski's rule of five are commonly evaluated. nih.gov this compound, being a relatively small molecule with hydrogen bond donors and acceptors, is likely to have favorable drug-like properties.

Table 3: Predicted Physicochemical and Drug-Likeness Properties of this compound

PropertyPredicted Value/StatusImportance
Molecular Weight~114.1 g/mol Within Lipinski's rule (<500)
LogP~ -0.5Indicates good aqueous solubility
Hydrogen Bond Donors1Within Lipinski's rule (≤5)
Hydrogen Bond Acceptors3Within Lipinski's rule (≤10)
Lipinski's Rule of FiveCompliantSuggests good oral bioavailability
Topological Polar Surface Area (TPSA)~ 60 ŲInfluences membrane permeability

Note: These are estimated values based on the structure of the compound.

Chemoinformatics and Virtual Screening Approaches for Identification of Potent Analogues of this compound

Chemoinformatics and virtual screening are powerful tools for exploring large chemical databases to identify novel compounds with desired biological activities. ctu.edu.vn Structure-based virtual screening, which involves docking large libraries of compounds into a target's binding site, has been successfully used to identify potent 1,3,4-oxadiazole-based inhibitors. ctu.edu.vnmdpi.com

Starting with this compound as a lead compound, virtual screening could be employed to search for analogues with improved potency and selectivity. By screening databases of commercially available or synthetically accessible compounds, this approach can rapidly identify promising candidates for further experimental validation, significantly accelerating the drug discovery pipeline. ctu.edu.vnresearchgate.netnih.gov

Exploration of Biological Activities and Underlying Biochemical Mechanisms

Antimicrobial Properties and Associated Mechanisms of Action

Derivatives of 1,3,4-oxadiazole (B1194373) are recognized for their significant antimicrobial properties, which include antibacterial, antifungal, and antiviral effects. mdpi.comresearchgate.net The antimicrobial potential of these compounds is often linked to the presence of the toxophoric −N=C–O− moiety within the 1,3,4-oxadiazole ring, which is thought to interact with nucleophilic centers in microbial cells. acs.org

Derivatives of 1,3,4-oxadiazole have demonstrated considerable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. acs.org For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown notable activity. researchgate.net The introduction of different substituents onto the 1,3,4-oxadiazole core can significantly influence the antibacterial potency.

Studies have shown that some 1,3,4-oxadiazole derivatives exhibit stronger or comparable activity against Pseudomonas aeruginosa and Staphylococcus aureus when compared to established antibiotics like ciprofloxacin (B1669076) and amoxicillin. nih.govmdpi.com Furthermore, certain derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, in some cases exceeding the effectiveness of vancomycin (B549263) and linezolid. nih.govmdpi.com The antibacterial spectrum also extends to other significant pathogens, including Bacillus subtilis, Escherichia coli, and Salmonella typhi. nih.govkfupm.edu.sa

The table below summarizes the antibacterial activity of selected 1,3,4-oxadiazole derivatives against various bacterial strains.

Bacterial StrainActivity of 1,3,4-Oxadiazole DerivativesReference Compounds
Pseudomonas aeruginosaStronger or comparable activity. nih.govmdpi.comCiprofloxacin, Amoxicillin
Staphylococcus aureusStronger or comparable activity. nih.govmdpi.comCiprofloxacin, Amoxicillin
Methicillin-resistant S. aureus (MRSA)4 times more potent action than vancomycin and 8 times more active than linezolid. nih.govmdpi.comVancomycin, Linezolid
Bacillus subtilisEffective. nih.govLevofloxacin
Escherichia coliActive. kfupm.edu.saCiprofloxacin
Salmonella typhiActive. kfupm.edu.saCiprofloxacin

One of the proposed mechanisms for the antibacterial action of these compounds is the inhibition of essential bacterial enzymes. For example, some derivatives are believed to target DNA gyrase (topoisomerase II), an enzyme crucial for DNA replication in bacteria. researchgate.netnih.gov Another identified target is peptide deformylase (PDF), a metalloenzyme that is essential for bacterial protein synthesis. researchgate.net By inhibiting these enzymes, the 1,3,4-oxadiazole derivatives disrupt critical cellular processes, leading to bacterial growth inhibition and cell death. researchgate.net Additionally, the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme involved in fatty acid synthesis, has been suggested as a probable mechanism of action. nih.gov

In addition to their antibacterial properties, 1,3,4-oxadiazole derivatives have demonstrated significant antifungal activity against various fungal strains. mdpi.comresearchgate.net For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles have shown potent activity against Aspergillus niger and Candida albicans, with some derivatives exhibiting 8 to 16 times greater activity than the standard antifungal drug fluconazole. nih.gov

The antifungal efficacy of these compounds is often enhanced by the presence of specific substituents. For example, derivatives containing a nitro group have been found to be particularly active against several Candida species. nih.gov The proposed mechanism for this antifungal action often involves the inhibition of key fungal enzymes. Molecular docking studies have suggested that some 1,3,4-oxadiazole derivatives can bind strongly to the active site of lanosterol (B1674476) 14α-demethylase, an essential enzyme in the fungal cell membrane biosynthesis pathway. nih.gov Another potential target is the sterol 14α-demethylase (CYP51 enzyme), which is also crucial for fungal cell membrane integrity. nih.govmdpi.com

The table below presents the antifungal activity of selected 1,3,4-oxadiazole derivatives.

Fungal StrainActivity of 1,3,4-Oxadiazole DerivativesReference Compound
Aspergillus niger8 to 16 times greater activity. nih.govFluconazole
Candida albicans8 to 16 times greater activity. nih.govFluconazole
Candida speciesStrong activity (MICs50 = 0.78–3.12 µg/mL). nih.govKetoconazole

The 1,3,4-oxadiazole nucleus is a feature of some compounds with recognized antiviral activity. mdpi.com For example, Raltegravir, a drug used in the treatment of HIV, contains a 1,3,4-oxadiazole moiety and functions by inhibiting the viral enzyme integrase. mdpi.com While specific studies on the antiviral activity of 2-(1,3,4-Oxadiazol-2-yl)ethanol itself are limited, the broader class of 1,3,4-oxadiazole derivatives has been investigated for activity against various viruses. mdpi.comphilarchive.org

One study investigated a series of 2,5-disubstituted 1,3,4-oxadiazoles against the Ranikhet Disease Virus (RDV), although the tested compounds did not show any significant antiviral activity. philarchive.org The search for new antiviral agents is driven by the emergence of resistant viral strains and the need for effective treatments for various viral infections. nih.govsciforum.net The structural similarity of some heterocyclic compounds, including those with an azolo nih.govnih.govacs.orgtriazine core, to DNA and RNA nucleobases suggests a potential mechanism of action as antimetabolites, which could be relevant for antiviral drug design. nih.gov

A key aspect of understanding the biological activity of 1,3,4-oxadiazole derivatives is the identification of their specific molecular targets and the biochemical pathways they modulate. One of the well-documented mechanisms of antibacterial action is the inhibition of peptide deformylase (PDF). researchgate.net PDF is a crucial bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides, a necessary step for the production of mature, functional proteins. researchgate.netnih.gov By inhibiting PDF, these compounds effectively halt bacterial protein synthesis, leading to bacterial stasis or death. researchgate.netnih.gov

Another important target for some 1,3,4-oxadiazole derivatives is histone deacetylase (HDAC). nih.gov Specifically, difluoromethyl-1,3,4-oxadiazoles have been identified as selective and essentially irreversible inhibitors of HDAC6. nih.gov The proposed mechanism involves the enzyme-catalyzed ring opening of the oxadiazole, leading to a species that binds tightly to the enzyme's active site. nih.gov

Furthermore, 1,3,4-oxadiazole derivatives have been shown to inhibit other critical enzymes such as thymidine (B127349) phosphorylase and acetylcholinesterase. nih.govnih.govacs.org The inhibition of thymidine phosphorylase is a relevant mechanism for anticancer activity. nih.gov

Anticancer/Antineoplastic Potential and Cellular Pathways

The 1,3,4-oxadiazole scaffold is a prominent feature in a multitude of compounds with demonstrated anticancer and antineoplastic properties. researchgate.netnih.govnih.govnih.gov The versatility of this heterocyclic system allows for the synthesis of a diverse range of derivatives that can target various aspects of cancer cell biology. nih.govnih.govnih.gov The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as cell proliferation, apoptosis, and angiogenesis. nih.govnih.gov

Derivatives of 1,3,4-oxadiazole have been shown to exert potent cytotoxic effects and inhibit the proliferation of various cancer cell lines. nih.govnih.govnih.gov For example, a series of novel 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles demonstrated the ability to reduce the viability of HT-29 colon adenocarcinoma and MDA-MB-231 breast adenocarcinoma cells. nih.gov The cytotoxic activity of these compounds is often concentration-dependent. nih.gov

The mechanisms underlying the antiproliferative and cytotoxic effects of these derivatives are multifaceted. They have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.gov For instance, certain 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives were shown to induce apoptosis in A549 human lung cancer cells at a higher rate than the standard anticancer drug cisplatin. nih.gov Some of these compounds also caused cell cycle arrest at the G0/G1 phase. nih.gov

The table below showcases the cytotoxic activity of selected 1,3,4-oxadiazole derivatives against different cancer cell lines.

Cancer Cell LineCompound SeriesObserved Effects
A549 (Human Lung Cancer)2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivativesExcellent cytotoxic profile, induction of apoptosis, cell cycle arrest at G0/G1 phase. nih.gov
C6 (Rat Glioma)2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivativesRemarkable antiproliferative activity. nih.gov
HT-29 (Colon Adenocarcinoma)2,5-diaryl/heteroaryl-1,3,4-oxadiazolesReduced cell viability, induction of apoptosis, perturbation of the cell cycle. nih.gov
MDA-MB-231 (Breast Adenocarcinoma)2,5-diaryl/heteroaryl-1,3,4-oxadiazolesReduced cell viability, induction of apoptosis, perturbation of the cell cycle. nih.gov
HeLa (Cervical Cancer)2,5-disubstituted 1,3,4-oxadiazoles containing an amide groupConsiderable cytotoxic activity. nih.gov
MCF-7 (Breast Cancer)2,5-disubstituted 1,3,4-oxadiazoles containing an amide groupCytotoxic activity. nih.gov

The cytotoxic mechanisms of these compounds can also involve the inhibition of key enzymes and growth factors that are crucial for cancer cell survival and proliferation. nih.gov For instance, some derivatives have been shown to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme involved in tumor invasion and metastasis. nih.gov Others are thought to inhibit the STAT3 transcription factor, which plays a critical role in cell proliferation, differentiation, and apoptosis. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

Derivatives of 1,3,4-oxadiazole have been extensively studied for their anticancer properties, which are often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. Research indicates that these compounds can trigger apoptosis through multiple pathways. mdpi.com One key mechanism involves the activation of caspases, a family of proteases essential for the apoptotic process. mdpi.comacs.org For instance, certain 1,3,4-oxadiazole derivatives have been shown to activate caspase-3, a critical executioner caspase. mdpi.comacs.org

These compounds also influence the balance of pro-apoptotic and anti-apoptotic proteins. Studies have reported an increased expression of the pro-apoptotic factor Bax and a decreased expression of the anti-apoptotic factor Bcl-2 following treatment with oxadiazole derivatives, which shifts the cellular signaling towards apoptosis. mdpi.com Furthermore, many 1,3,4-oxadiazoles exert their anticancer effects by causing cell cycle arrest, which prevents cancer cells from proliferating. mdpi.comnih.gov This arrest often occurs at the G2/M phase of the cell cycle. mdpi.com In studies on breast adenocarcinoma (MDA-MB-231) and colon adenocarcinoma (HT-29) cell lines, newly synthesized 2,5-diaryl-1,3,4-oxadiazoles were found to reduce cell viability by inducing apoptosis and perturbing the cell cycle. nih.govnih.gov The MDA-MB-231 cell line was noted to be particularly sensitive to these compounds. nih.govnih.gov For example, compound 3e (2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole) showed a promising effect on this cell line. nih.gov

Derivative TypeCell LineObserved Effect
N-(Benzothiazol/thiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamideA549 (Lung)Induction of apoptosis ranging from 16.10% to 21.54%. acs.org
2,5-diaryl/heteroaryl-1,3,4-oxadiazolesMDA-MB-231 (Breast)Total apoptosis percentages ranging from 45.2% to 62.7%. nih.gov
1,3,4-Oxadiazole-Alanine HybridMDA-MB-231 (Breast)Dose- and time-dependent anti-proliferative effect and apoptosis induction. mdpi.com

Targeting of Specific Enzymes Implicated in Cancer Biology

The anticancer activity of the 1,3,4-oxadiazole scaffold is frequently attributed to its ability to inhibit various enzymes that are crucial for cancer cell survival and proliferation. nih.govresearchgate.netijnrd.orgmdpi.com

Histone Deacetylases (HDACs)

HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibitors are powerful anticancer agents. nih.govacs.org Several 1,3,4-oxadiazole-containing compounds have been identified as potent HDAC inhibitors. nih.govnih.gov Notably, derivatives containing a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety have been shown to be highly potent and selective inhibitors of HDAC6. nih.gov These DFMO derivatives act as slow-binding, mechanism-based inhibitors, undergoing an enzyme-catalyzed ring-opening reaction that forms a long-lived, tightly bound complex with the enzyme. nih.gov This high specificity for HDAC6 is considered advantageous as it may reduce the side effects associated with pan-HDAC inhibitors. acs.orgnih.gov

Topoisomerase II

Topoisomerases are vital enzymes that manage the topology of DNA during replication and transcription. researchgate.net Inhibitors of these enzymes are established chemotherapeutic agents. Mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrids have been identified as inhibitors of topoisomerase II. nih.gov Molecular modeling studies suggest these compounds bind to the active site of the DNA-topoisomerase II complex, functioning as DNA intercalators and disrupting enzyme activity, ultimately leading to cancer cell death. nih.gov

Telomerase

Telomerase is an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes, a function that is reactivated in the vast majority of cancer cells, leading to their immortalization. researchgate.netnih.gov Consequently, telomerase is a significant target for anticancer drug development. researchgate.netnih.gov The 1,3,4-oxadiazole scaffold has been identified as a promising lead structure for telomerase inhibitors. researchgate.nettmrjournals.comnih.gov Studies on series of N-benzylidene-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2yl)thio)acetohydrazide derivatives demonstrated significant telomerase inhibition. benthamdirect.com The mechanism is thought to involve the suppression of dyskerin expression, a protein crucial for telomere maintenance. tmrjournals.com

Thymidylate Synthase (TS)

Thymidylate synthase is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. rsc.orgnih.gov Inhibition of TS leads to the cessation of cell growth and is a validated strategy in cancer chemotherapy. rsc.org Numerous 1,3,4-oxadiazole derivatives, including eugenol-based hybrids and 1,3,4-oxadiazole thioethers, have been developed as potent TS inhibitors. rsc.orgnih.gov For example, a study on new eugenol (B1671780) derivatives containing a 1,3,4-oxadiazole ring identified compounds 9 and 17 as highly potent TS inhibitors, with IC₅₀ values of 0.61 μM and 0.56 μM, respectively, which were superior to the standard drug pemetrexed. rsc.org

Thymidine Phosphorylase (TP)

Thymidine phosphorylase (TP) is an enzyme that is upregulated in many tumors and is involved in angiogenesis, tumor growth, and metastasis. nih.govnih.govtandfonline.com Therefore, inhibiting TP is a viable anticancer strategy. tandfonline.com A series of novel 1,3,4-oxadiazole-2-thione derivatives were synthesized and showed potent inhibitory activity against TP. nih.gov Molecular docking studies revealed that these compounds bind effectively to the active site of the TP enzyme, with interactions involving key amino acid residues like GLY152, THR151, and HIS116. nih.gov

Target EnzymeDerivative Class/CompoundKey Findings (IC₅₀, etc.)Cell Line/Model
HDAC6 Difluoromethyl-1,3,4-oxadiazole (DFMO) derivativesSingle-digit nanomolar inhibitors with >10,000-fold selectivity for HDAC6. nih.govEnzyme Assay
Topoisomerase II Mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole (Compound 9p )IC₅₀ = 3.8 ± 0.02 μM; 25-fold more selective towards cancer cells. nih.govA549 (Lung)
Telomerase 2-phenyl-4H-chromone derivatives with 1,3,4-oxadiazoleExhibited significant telomerase inhibitory activity (IC₅₀ < 1 µM). tmrjournals.comEnzyme Assay
Thymidylate Synthase Eugenol-1,3,4-oxadiazole hybrid (Compound 17 )TS IC₅₀ = 0.56 μM; PC3 cell IC₅₀ = 0.26 μM. rsc.orgPC3 (Prostate)
Thymidine Phosphorylase 1,3,4-oxadiazole-2-thione derivative (Compound 2j )Exhibited potent TP inhibitory activity and anticancer effect. nih.govMCF-7 (Breast)

Anti-inflammatory and Analgesic Research: Mechanistic Frameworks

The 1,3,4-oxadiazole nucleus is a common feature in compounds developed for their anti-inflammatory and analgesic properties. nih.govmdpi.com A primary mechanism for these effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for prostaglandin (B15479496) synthesis at sites of inflammation. mdpi.comnih.gov By inhibiting COX-2, these compounds can effectively reduce inflammation and pain. mdpi.com Many diarylheterocyclic compounds, including those with a 1,3,4-oxadiazole core, have been designed as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. mdpi.comnih.gov

In addition to COX inhibition, the anti-inflammatory actions of 1,3,4-oxadiazole derivatives can involve other pathways. Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that these compounds can inhibit the production of pro-inflammatory mediators beyond prostaglandins. nih.govnih.gov This includes the suppression of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov This multifaceted approach, targeting both the COX pathway and other inflammatory signaling molecules, highlights the potential of 1,3,4-oxadiazole derivatives as effective anti-inflammatory agents. nih.govnih.gov

Derivative ClassModelMechanism/Effect
Diaryl-substituted 1,3,4-oxadiazolesIn vitro enzyme assayPotent and selective COX-2 inhibition over COX-1. nih.gov
1,3,4-oxadiazole derivatives (8a-g)In vitro enzyme assayPotent COX-2 inhibition (IC₅₀ = 0.04 – 0.14 μM). nih.gov
Pyridothiazine-1,1-dioxide hybridsIn vivo (writhing test)Demonstrated analgesic activity. mdpi.com
Various 1,3,4-oxadiazole derivativesLPS-stimulated RAW264.7 cellsInhibition of NO, IL-6, and TNF-α production. nih.govnih.gov

Antioxidant Investigations: Free Radical Scavenging Capabilities and Related Mechanisms

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. frontiersin.orgnih.gov Compounds containing the 1,3,4-oxadiazole scaffold have demonstrated significant antioxidant and free radical scavenging capabilities. frontiersin.orgnih.govrsc.org Theoretical and experimental studies have explored the mechanisms behind this activity.

The primary mechanisms by which these compounds neutralize free radicals are believed to be Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). nih.gov In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The feasibility of this pathway is often evaluated by calculating the Bond Dissociation Enthalpy (BDE). frontiersin.orgnih.gov In the SET-PT mechanism, an electron is first transferred from the antioxidant to the radical, followed by the transfer of a proton. nih.gov The solvent environment can influence which mechanism is dominant. nih.gov

The antioxidant capacity of 1,3,4-oxadiazole derivatives is also influenced by the nature of the substituents on the aromatic rings. The presence of electron-donating groups, such as amine or hydroxyl groups, on the phenyl rings attached to the oxadiazole core generally enhances antioxidant activity. frontiersin.orgnih.gov The 1,3,4-oxadiazole moiety itself can participate in the resonance stabilization of the resulting phenoxyl radical, further contributing to the compound's scavenging potency. rsc.org In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, have confirmed the potent antioxidant effects of various phenolic 1,3,4-oxadiazole derivatives. rsc.org

Derivative ClassAssayKey Finding
Phenolic 1,3,4-oxadiazoles (7d, 7e, 7g, 7h)DPPH ScavengingBetter scavenging activity than their diacylhydrazine precursors. rsc.org
Phenolic 1,3,4-oxadiazoles (7d, 7e, 7g, 7h)ABTS ScavengingPronounced radical scavenging capacity. rsc.org
1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-aminesDFT CalculationsElectron-donating groups enhance antioxidant activity. frontiersin.orgnih.gov
Nicotinamide-based 1,3,4-oxadiazolesLPS-stimulated RAW 264.7 cellsInhibition of reactive oxygen species (ROS) production. nih.govnih.gov

Other Reported Biological Activities and Mechanistic Hypotheses

Beyond their well-documented anticancer, anti-inflammatory, and antioxidant effects, derivatives of the 1,3,4-oxadiazole scaffold have been investigated for a range of other therapeutic applications.

Anticonvulsant activity

Several series of 1,3,4-oxadiazole derivatives have been synthesized and screened for anticonvulsant properties. The structural features of these compounds are often designed to meet the pharmacophoric requirements for interaction with targets in the central nervous system. Some studies have suggested that these compounds may exert their effects by acting as agonists at benzodiazepine (B76468) receptors.

Antidiabetic potential

The 1,3,4-oxadiazole scaffold is a promising option in the search for new antidiabetic agents. nih.goveurekaselect.com These compounds have been shown to improve glucose tolerance, enhance insulin (B600854) sensitivity, and lower fasting blood glucose levels. nih.goveurekaselect.com The mechanisms underlying these effects involve the modulation of key molecular targets that regulate glucose metabolism. nih.goveurekaselect.comipindexing.com These targets include enzymes like α-glucosidase and α-amylase, whose inhibition can control postprandial hyperglycemia. nih.goveurekaselect.com Furthermore, some derivatives have been investigated as modulators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a critical regulator of glucose and lipid metabolism and the target of the thiazolidinedione class of antidiabetic drugs. nih.goveurekaselect.com

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

While much of the research on the antidiabetic potential of oxadiazoles (B1248032) has focused on PPARγ, the modulation of PPARα is also a relevant therapeutic strategy, particularly for managing diabetic dyslipidemia. PPARα agonists, such as fibrates, are used clinically to lower triglyceride levels. The versatile 1,3,4-oxadiazole scaffold offers opportunities for designing dual PPARα/γ agonists, which could provide a comprehensive treatment for type 2 diabetes by addressing both hyperglycemia and abnormal lipid profiles.

Potential Applications in Advanced Chemical Materials and Agri Sciences

Contributions to Polymer Science and Development of Heat-Resistant Materials

The 1,3,4-oxadiazole (B1194373) ring is recognized for its exceptional thermal and chemical stability, making it a valuable component in the design of high-performance polymers. Aromatic poly(1,3,4-oxadiazole)s are a class of heterocyclic polymers known for their high-temperature resistance, excellent mechanical strength, and stiffness. The thermal stability is attributed to the electronic equivalence of the oxadiazole ring to a phenylene ring, its structural symmetry, and the absence of hydrogen atoms, which limits pathways for thermal rearrangement. nih.gov

The introduction of 1,3,4-oxadiazole moieties into polymer backbones can significantly enhance their thermal properties. nih.gov For instance, poly(arylene ether)s containing 1,3,4-oxadiazole units exhibit high glass transition temperatures (Tg) and thermal stability, with decomposition temperatures often exceeding 400°C. nih.gov The modification of common polymers with 1,3,4-oxadiazole has also been explored to improve their thermal and oxidative stability. Cross-linking chemistries involving the formation of oxadiazole rings have been utilized to create robust and thermally stable polymer electrolyte membranes for applications such as high-temperature proton-exchange membrane (PEM) fuel cells. acs.org These cross-linked membranes have demonstrated stable operation at temperatures up to 220°C. acs.org

The presence of the hydroxyl group in 2-(1,3,4-Oxadiazol-2-yl)ethanol suggests its potential as a monomer or a modifying agent in the synthesis of polyesters and other polymers where the thermal stability of the oxadiazole ring would be a beneficial feature.

Table 1: Thermal Properties of Selected 1,3,4-Oxadiazole-Containing Polymers

Polymer TypeDecomposition Temperature (°C)Key Features
Poly(1,3,4-oxadiazole-ether) with carboxylic acidOnset at 250°CHigh-temperature stability. acs.org
Benzimidazole bearing poly(1,3,4-oxadiazole-ether)sUp to 610°CEnhanced high-temperature stability. acs.org
Poly(arylene ether 1,3,4-oxadiazole)sAbove 400°CGood thermooxidative stability and high glass transition temperature. nih.gov
1,3,4-Oxadiazole based energetic materials (3a, 3b)338°C and 368°C respectivelyExcellent thermal stabilities. researchgate.net

Role in the Development of Fluorescent Components, Dyes, and Photoelectronic Devices

The 1,3,4-oxadiazole ring is a strong electron-withdrawing group, a property that is extensively utilized in the development of materials for optoelectronic applications. mdpi.com Derivatives of 1,3,4-oxadiazole are widely used as electron transport materials in organic light-emitting diodes (OLEDs) due to their high electron mobility and efficient fluorescence. researchgate.netrsc.org The incorporation of 1,3,4-oxadiazole moieties into polymer side chains has also been shown to enhance photovoltaic cell efficiency. frontiersin.org

Compounds containing the 1,3,4-oxadiazole core often exhibit strong fluorescence with a wide range of emission colors achievable through structural modifications. researchgate.netresearchgate.net For example, 2,5-diaryl-1,3,4-oxadiazoles are known to be good electron-transporters and have been the focus of much research for electroluminescent devices. rsc.org The emission color of oxadiazole dyes can be tuned from blue to red by extending the conjugation length of the molecule. researchgate.netnih.gov Some 2,5-disubstituted-1,3,4-oxadiazole derivatives have been investigated as efficient, non-toxic cell-staining agents for bioimaging due to their excellent cell permeability and fluorescent properties. researchgate.netnih.gov

Thermally activated delayed fluorescence (TADF) emitters based on 1,3,4-oxadiazole have been developed, achieving high external quantum efficiencies in OLEDs. acs.orgrsc.org For instance, an OLED using a donor-acceptor-donor type molecule with an oxadiazole core as the emitter showed an external quantum efficiency of 14.9%. rsc.org The hydroxyl group in this compound provides a reactive site for integrating this fluorophore into larger molecular systems or polymers.

Table 2: Fluorescent Properties of Selected 1,3,4-Oxadiazole Derivatives

Compound TypeEmission ColorApplication
2,5-diphenyl-1,3,4-oxadiazole (OXD) based TADF emittersGreenOrganic Light-Emitting Diodes (OLEDs). rsc.org
3,4,5-triphenyl-4H-1,2,4-triazole (TAZ) based TADF emittersSky-blueOrganic Light-Emitting Diodes (OLEDs). rsc.org
2-(5-alkyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-onesBlue-greenFluorescent probes. researchgate.net
2,5-disubstituted 1,3,4-oxadiazole derivativesTunable (Blue to Red)Cell staining agents, Azo dyes. researchgate.netnih.gov

Research into Anti-Corrosion Agents and Surface Active Compounds

Derivatives of 1,3,4-oxadiazole have been investigated as effective corrosion inhibitors for various metals and alloys. Their mechanism of action typically involves the adsorption of the molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The presence of heteroatoms (nitrogen and oxygen) and the pi-electron system in the oxadiazole ring facilitates strong adsorption onto the metal surface.

Research has shown that 2-aryl-5-oxadiazoline-5-thiones can inhibit corrosion in mild steel in acidic solutions. chemicalbook.com The effectiveness of these compounds is attributed to their ability to form a barrier layer on the steel surface. While direct studies on this compound as a corrosion inhibitor are not widely reported, its structural features, including the 1,3,4-oxadiazole ring and the hydroxyl group, suggest potential for such applications. The hydroxyl group could further enhance its solubility and adsorption characteristics in aqueous corrosive media.

Agricultural Applications of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is a prominent feature in many compounds developed for agricultural applications, demonstrating a broad spectrum of biological activities. mdpi.com

Certain derivatives of 1,3,4-oxadiazole have been commercialized for their herbicidal properties. mdpi.com For example, oxadiazone is a well-known herbicide containing the 1,3,4-oxadiazole ring. mdpi.com Research has also explored the combination of the 1,3,4-oxadiazole moiety with other chemical groups to develop new herbicides. For instance, compounds combining 1,3,4-oxadiazole with 3,5-dihalophenoxypyridines have shown activity against weeds like Echinochloa cruss-galli and Avena fatua. mdpi.com Novel 1,3,4-oxadiazole derivatives containing a 1,2,3-thiadiazole (B1210528) moiety have also displayed good herbicidal activities. tandfonline.com

The 1,3,4-oxadiazole ring is present in several insecticides. mdpi.com Symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (B1619165) derivatives have demonstrated strong activity against various insect pests. mdpi.com More recent research has focused on synthesizing novel 1,3,4-oxadiazole derivatives with potent insecticidal effects. For example, a series of steroidal derivatives with a substituted 1,3,4-oxadiazole structure showed significant insecticidal activity against several aphid species. acs.orgacs.org Some of these compounds were found to destroy the mitochondria and nuclear membranes in insect midgut cells. acs.org Additionally, 1,3,4-oxadiazole derivatives grafted onto chitosan (B1678972) have been identified as potential insecticide candidates against the cotton leafworm, Spodoptera littoralis. nih.gov

Numerous 1,3,4-oxadiazole derivatives exhibit significant fungicidal activity against a range of plant pathogens. mdpi.com This has led to the development of new antifungal agents for managing plant diseases. For instance, novel 1,3,4-oxadiazole derivatives containing an arylpyrazoloxyl moiety have shown high activity against rice sheath blight (Rhizoctonia solani) and sorghum anthracnose (Colletotrichum graminicola). Some of these compounds demonstrated efficacy higher than or equal to commercial fungicides like tebuconazole (B1682727) and pyraclostrobin. Other studies have developed 1,3,4-oxadiazole derivatives for the control of maize diseases caused by fungi such as Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.govfrontiersin.org The mechanism of action for some of these compounds is believed to involve the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. nih.govfrontiersin.org

Table 3: Agricultural Applications of Selected 1,3,4-Oxadiazole Derivatives

ApplicationTarget Organism(s)Example Compound Class
HerbicidalEchinochloa cruss-galli, Avena fatua1,3,4-Oxadiazole with 3,5-dihalophenoxypyridines. mdpi.com
InsecticidalAphids, Cotton leafwormSteroidal 1,3,4-oxadiazoles, 1,3,4-Oxadiazoles grafted on chitosan. nih.govacs.orgacs.org
FungicidalRhizoctonia solani, Colletotrichum graminicola, Exserohilum turcicum1,3,4-Oxadiazole with arylpyrazoloxyl moiety, Benzoyl hydrazine (B178648) derived 1,3,4-oxadiazoles. nih.govfrontiersin.org

Future Research Directions and Unexplored Avenues for 2 1,3,4 Oxadiazol 2 Yl Ethanol

Development of Novel and Sustainable Synthetic Strategies for Improved Yield and Regioselectivity

The advancement of 2-(1,3,4-Oxadiazol-2-yl)ethanol from a laboratory curiosity to a widely applicable compound hinges on the development of efficient and environmentally benign synthetic methodologies. Current synthetic routes to 1,3,4-oxadiazoles often involve harsh reagents and produce significant waste. nih.gov Future research should prioritize the development of novel and sustainable synthetic strategies that offer high yields, excellent regioselectivity, and a reduced environmental footprint.

Green chemistry approaches are paramount in this endeavor. nih.gov Techniques such as microwave-assisted synthesis have already demonstrated the potential to accelerate reaction times, reduce energy consumption, and improve yields for 1,3,4-oxadiazole (B1194373) derivatives. nih.govidaampublications.innih.govnih.govjyoungpharm.org Further exploration of catalyst-based and catalyst-free reactions in green solvents, as well as grinding and electrochemical methods, could lead to more scalable and cost-effective production of this compound. nih.govresearchgate.net The development of one-pot syntheses, which minimize intermediate isolation steps, would also represent a significant step forward. organic-chemistry.org

A critical challenge in the synthesis of substituted 1,3,4-oxadiazoles is achieving high regioselectivity. nih.govacs.org Future synthetic strategies must be designed to precisely control the placement of the ethanol (B145695) group on the oxadiazole ring, thereby avoiding the formation of unwanted isomers and simplifying purification processes.

Table 1: Comparison of Conventional and Green Synthetic Approaches for 1,3,4-Oxadiazoles

ParameterConventional MethodsGreen Chemistry Approaches
Reagents Often hazardous (e.g., strong acids, toxic solvents)Renewable substrates, non-toxic catalysts
Reaction Conditions Harsh (e.g., high temperatures, long reaction times)Mild (e.g., room temperature, shorter reaction times)
Energy Consumption HighReduced (e.g., microwave-assisted synthesis)
Waste Generation SignificantMinimized
Scalability Can be challengingMore amenable to scaling up
Cost-effectiveness Can be high due to reagent and waste disposal costsPotentially lower due to reduced energy and material costs

Rational Design of Derivatives with Tunable and Multi-targeted Biological Profiles, Guided by SAR and Computational Insights

The therapeutic potential of this compound can be significantly expanded through the rational design of its derivatives. By systematically modifying the core structure, researchers can fine-tune the compound's biological activity to create derivatives with enhanced potency, selectivity, and even multi-targeted profiles. nih.govresearchgate.netresearchgate.netuowasit.edu.iq

Structure-Activity Relationship (SAR) studies are fundamental to this process. researchgate.netnih.govnih.goveurekaselect.com By synthesizing a library of analogs with variations in the ethanol side chain or substitutions on the oxadiazole ring, it is possible to identify key structural features that govern biological activity. This empirical data, combined with computational insights, can guide the design of next-generation compounds with improved therapeutic properties. nih.govnih.gov

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can accelerate the drug discovery process by predicting the binding affinity of virtual compounds to specific biological targets. nih.govnih.gov This in silico screening allows for the prioritization of the most promising candidates for synthesis and biological evaluation, saving time and resources. The goal is to develop derivatives of this compound that can selectively interact with specific enzymes, receptors, or other proteins implicated in disease pathways. nih.govnih.gov

Investigation of this compound and its Analogues as Probes for Biological Systems

The inherent properties of the 1,3,4-oxadiazole ring make it an attractive scaffold for the development of biological probes. The ethanol group of this compound provides a convenient point of attachment for fluorophores or other reporter molecules. These fluorescently-labeled derivatives could be employed to visualize and study biological processes in real-time within living cells. rsc.orgnih.gov

For instance, 1,3,4-oxadiazole-based fluorescent chemosensors have been developed for the detection of metal ions like Zn2+ and Cu2+. rsc.orgnih.govacs.orgacs.org This suggests that derivatives of this compound could be engineered to selectively bind to and report on the presence of specific analytes within a biological system. Such probes would be invaluable tools for understanding the complex interplay of molecules in health and disease.

Furthermore, the development of "turn-off" or "off-on" fluorescent probes based on this scaffold could enable the sensitive and selective detection of various biological events, such as enzyme activity or changes in the cellular microenvironment. rsc.orgnih.gov

Exploration of Emerging Application Domains (e.g., chemical sensing, catalysis, advanced material science)

Beyond its potential in the life sciences, the unique electronic and structural characteristics of the 1,3,4-oxadiazole ring suggest that this compound and its derivatives could find applications in a variety of emerging technological fields.

In the realm of chemical sensing , the ability of the 1,3,4-oxadiazole moiety to participate in charge transfer interactions makes it a promising component for the development of sensors for various analytes. nih.govrsc.org The ethanol group can be functionalized to introduce specific recognition elements, leading to highly selective sensors.

The field of catalysis also presents opportunities. The nitrogen and oxygen atoms of the oxadiazole ring can act as coordination sites for metal ions, suggesting the potential for developing novel catalysts for a range of organic transformations.

In advanced material science , 1,3,4-oxadiazole derivatives are known for their thermal stability and electron-transporting properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com The ethanol functionality of this compound could be utilized to incorporate the molecule into polymer backbones or onto surfaces, creating new materials with tailored optical and electronic properties.

In-depth Mechanistic Elucidation of Biological and Material Science Interactions

A fundamental understanding of how this compound and its derivatives interact with biological systems and materials at a molecular level is crucial for their rational development and application. Future research should focus on elucidating the precise mechanisms of action that underpin their observed properties.

In the context of biological activity , this involves identifying the specific molecular targets of the compounds and characterizing the nature of their interactions. nih.govmdpi.com Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can provide detailed insights into the binding modes of these molecules with proteins and other biomolecules. Understanding these interactions is essential for optimizing their therapeutic efficacy and minimizing off-target effects.

For material science applications , in-depth studies are needed to understand the relationship between the molecular structure of this compound derivatives and their bulk properties. This includes investigating how intermolecular interactions, molecular packing, and electronic structure influence their performance in devices such as OLEDs and sensors. A thorough mechanistic understanding will enable the design of new materials with enhanced performance characteristics.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-(1,3,4-oxadiazol-2-yl)ethanol derivatives, and what solvents are typically employed?

  • Methodological Answer : Derivatives of this compound are often synthesized via condensation reactions. For example, Schiff bases can be prepared by refluxing oxadiazole derivatives (e.g., 4-(5-furan-2-yl)-1,3,4-oxadiazol-2-yl)aniline) with benzaldehyde analogs in ethanol . Ethanol is favored due to its polar aprotic nature, which facilitates nucleophilic substitutions and cyclization reactions. Other methods include thiol-alkylation reactions in ethanol/water mixtures or refluxing with potassium hydroxide and ethyl chloroacetate in ethanol .
  • Table 1 : Common Synthetic Routes

Reaction TypeReagents/ConditionsSolventYield (%)Reference
Schiff baseBenzaldehyde derivatives, ethanol, refluxEthanol60-75%
Thiol-alkylationNaOH, ethyl chloroacetate, refluxEthanol/water62%
Acetamide synthesisKOH, 2-chloro-N-(5-aryl-oxadiazol-2-yl)-acetamideEthanol65-80%

Q. What safety precautions are critical when handling this compound derivatives in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally similar oxadiazole derivatives indicate hazards such as acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Researchers should use fume hoods, wear nitrile gloves, and avoid inhalation of powders. Ethanol-based solutions require flammability precautions .

Q. How are this compound derivatives characterized post-synthesis?

  • Methodological Answer : Structural confirmation relies on IR spectroscopy (C=N stretch at 1600–1650 cm⁻¹ and N–O stretch at 950–1250 cm⁻¹) and NMR (proton shifts for oxadiazole rings at δ 7.5–8.5 ppm) . High-resolution mass spectrometry (HRMS) and melting point analysis are used for purity validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Potassium iodide enhances alkylation efficiency in acetamide synthesis .
  • Solvent polarity adjustment : DMF-ethanol mixtures (1:2) improve recrystallization purity .
  • Reaction time : Extended reflux durations (5–10 hours) increase cyclization efficiency .
    • Data Contradiction Note : While ethanol is widely used, conflicting reports suggest dimethylsulfoxide (DMSO) may stabilize intermediates but risks side reactions .

Q. What mechanisms underpin the anticancer activity of this compound derivatives?

  • Methodological Answer : Derivatives like 2-(5-(4-trifluoromethylphenylamino)-1,3,4-oxadiazol-2-yl)phenol exhibit IC₅₀ values <20 μM against leukemia (CCRF-CEM) by inhibiting topoisomerase II or inducing apoptosis . Structure-activity relationship (SAR) studies show electron-withdrawing groups (e.g., -CF₃) enhance cytotoxicity .
  • Table 2 : Biological Activity Data

DerivativeTarget Cell LineActivity (IC₅₀ or % GI)MechanismReference
6fCCRF-CEM68.89% GITopoisomerase II inhibition
6iAntioxidant assay15.14 μMRadical scavenging

Q. How can researchers resolve contradictions in purity vs. bioactivity data for oxadiazole derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Impurity interference : Use preparative HPLC to isolate active isomers .
  • Solvent residues : Ethanol traces in crystallized products may skew bioassays; validate via GC-MS .
  • Redox activity : Antioxidant derivatives (e.g., 2-methoxyphenol analogs) may counteract cytotoxicity in dual-function assays .

Q. What computational tools are effective for predicting the reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) studies map molecular electrostatic potentials (MESP) and HOMO-LUMO gaps to predict nucleophilic/electrophilic sites . For example, the HOMO-LUMO gap of 2-((5-(2-chlorophenyl)-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide correlates with its antioxidant capacity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.